molecular formula C22H22N4O2S B2717101 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898424-19-6

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2717101
CAS No.: 898424-19-6
M. Wt: 406.5
InChI Key: NRALIKPJSFBIBU-UHFFFAOYSA-N
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Description

N1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2-oxalyl-diamine) backbone. Its structure incorporates two distinct substituents:

  • N1-substituent: A branched ethyl group bearing indoline (a bicyclic aromatic amine) and thiophene (a sulfur-containing heterocycle).
  • N2-substituent: A pyridin-4-ylmethyl group (a methyl-linked pyridine ring).

Its design shares similarities with other oxalamides evaluated as flavoring agents, antimicrobials, or kinase inhibitors, as discussed below.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(24-14-16-7-10-23-11-8-16)22(28)25-15-19(20-6-3-13-29-20)26-12-9-17-4-1-2-5-18(17)26/h1-8,10-11,13,19H,9,12,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALIKPJSFBIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Compound Overview

Molecular Structure:

  • Molecular Formula: C18H21N3O2S
  • Molecular Weight: 343.45 g/mol

The compound consists of an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. Its structural diversity enhances its pharmacological profile compared to simpler compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Indole Derivative:
    • Achieved through Fischer indole synthesis or similar methods.
  • Thiophene Introduction:
    • Utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Oxalamide Formation:
    • Involves the condensation of the indole and thiophene derivatives with oxalic acid derivatives under controlled conditions.

Biological Activity

The biological activity of this compound is an area of ongoing research, with several studies indicating its potential in various therapeutic contexts:

Anti-inflammatory Activity

Recent studies have shown that compounds with indole and thiophene moieties exhibit significant anti-inflammatory properties. For instance, related compounds were found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes:

CompoundActivityReference
N1-(Indoline-based compound)5-LOX inhibitor
N1-(3-chlorophenyl)-N2-(indolin)Antitubercular

Interaction Studies

Interaction studies suggest that the compound may interact with various biological macromolecules, influencing enzyme activity or receptor binding. This could be relevant in drug development targeting specific diseases, particularly inflammatory disorders.

Case Study 1: Dual Inhibition

In a study focusing on dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), the indoline-based compounds demonstrated remarkable inhibitory activity. The structural analysis indicated that the indoline moiety effectively hampers access to the active site of 5-LOX, enhancing its therapeutic potential against inflammation .

Case Study 2: Structure–Activity Relationship (SAR)

A series of structural modifications were performed on related compounds to elucidate their structure–activity relationships. The modifications led to the identification of compounds with enhanced binding affinity for the target enzymes, suggesting that specific functional groups significantly influence biological activity .

Potential Applications

Given its unique structural characteristics, this compound holds promise for various applications:

  • Medicinal Chemistry:
    • Potential use as anti-inflammatory agents.
    • Development of targeted therapies for diseases involving oxidative stress.
  • Material Science:
    • Exploration of its properties in developing novel materials due to its unique heterocyclic structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and related oxalamides (Table 1).

Compound Substituents Reported Applications Metabolism & Safety References
Target Compound : N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide N1: Indoline + thiophene; N2: Pyridin-4-ylmethyl Hypothesized pharmaceutical use (e.g., kinase inhibition) No direct data; metabolic stability may depend on indoline/thiophene resistance to hydrolysis.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-yl ethyl Umami flavor enhancer (replaces MSG) Rapid metabolism in rat hepatocytes; no amide hydrolysis observed. NOEL: 100 mg/kg bw/day .
GMC Series (e.g., GMC-1 to GMC-5) N1: Halogenated aryl; N2: Isoindoline-1,3-dione Antimicrobial agents Recrystallized using THF; no metabolic data provided .
Regorafenib Analogues (e.g., 1c, 2c, 3c) N1: Trifluoromethyl/fluoro-aryl; N2: Ferrocenyl/pyridinyl Anticancer (kinase inhibition) Detailed NMR/IR characterization; no metabolic/safety data .
FAO/WHO Evaluated Oxalamides (No. 1768–1770) N1: Methoxy/methylbenzyl; N2: Methylpyridin-2-yl ethyl Flavoring agents Structurally related to S336; NOEL: 100 mg/kg bw/day; margins of safety >500 million .

Key Findings from Comparative Analysis

Structural Influences on Functionality :

  • Flavoring Agents (e.g., S336) : Methoxybenzyl and pyridin-2-yl groups enhance umami taste receptor (hTAS1R1/hTAS1R3) activation . The target compound’s pyridin-4-ylmethyl group may reduce receptor affinity due to altered spatial orientation.
  • Antimicrobial Activity (GMC Series) : Halogenated aryl groups correlate with broad-spectrum activity . The target compound’s indoline-thiophene moiety may confer distinct antimicrobial properties, though untested.
  • Kinase Inhibition (Regorafenib Analogues) : Trifluoromethyl/fluoro-aryl groups improve target binding . The indoline-thiophene combination in the target compound could mimic kinase-inhibitory scaffolds.

Metabolic Stability :

  • Oxalamides with pyridin-2-yl or methoxybenzyl groups (e.g., S336) undergo rapid hepatic metabolism without amide bond cleavage, suggesting hydrolytic resistance . The target compound’s indoline-thiophene group may further stabilize against enzymatic degradation.

Safety Margins: Regulatory-approved oxalamides (e.g., S336) exhibit high NOELs (100 mg/kg bw/day) and safety margins (>33 million) due to rapid clearance and low toxicity . The target compound’s safety profile remains unstudied but may align with these trends if metabolism is similar.

Q & A

Q. Methodology for SAR Studies :

  • Substituent variation : Replace indoline with other bicyclic systems (e.g., tetrahydroquinoline) to assess aromaticity effects.
  • Steric modulation : Introduce methyl groups to the thiophene ring to evaluate steric hindrance on receptor binding.
  • Electronic tuning : Substitute pyridine with electron-deficient (e.g., pyrimidine) or electron-rich (e.g., pyrrole) heterocycles to probe electronic requirements .

What multi-step synthetic strategies are recommended for constructing the oxalamide core in this compound?

Answer:
Synthetic Pathway :

Intermediate preparation :

  • Synthesize 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine via nucleophilic substitution of indoline with a thiophene-containing alkyl halide, followed by amine protection .
  • Prepare pyridin-4-ylmethylamine by reduction of the corresponding nitrile.

Oxalamide coupling : React the amine intermediates with oxalyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Critical Parameters :

  • Maintain anhydrous conditions to avoid hydrolysis of oxalyl chloride.
  • Optimize stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) to minimize diastereomer formation .

How can reaction conditions be optimized to improve coupling efficiency during synthesis?

Q. Advanced Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (DCM) to balance reactivity and solubility.
  • Catalyst evaluation : Employ coupling agents like HATU or EDC/HOBt to enhance amide bond formation yield (monitor via LC-MS) .
  • Temperature control : Perform reactions under microwave irradiation (50–80°C, 10–30 min) to accelerate kinetics while minimizing side products .

Q. Data-Driven Optimization :

  • Use a factorial design (e.g., 2³ experiment) to assess interactions between solvent, temperature, and catalyst .

What analytical techniques are critical for confirming the compound’s stereochemistry and conformation?

Q. Advanced Techniques :

  • X-ray crystallography : Resolve the three-dimensional structure to confirm the spatial arrangement of indoline and thiophene moieties .
  • NMR spectroscopy :
    • 2D NOESY to detect proximity between thiophene protons and the oxalamide backbone.
    • 13C^{13}\text{C} NMR to verify carbonyl resonance splitting due to conformational rigidity .
  • Circular dichroism (CD) : Assess chiral centers if enantiomers exhibit differential biological activity .

How should researchers resolve contradictions in reported receptor binding affinities across studies?

Q. Systematic Analysis Approach :

Assay standardization : Compare protocols for:

  • Receptor source : Recombinant vs. native cell membranes (e.g., HEK293 vs. neuronal cells).
  • Ligand concentration : Ensure consistent IC₅₀ measurement ranges (e.g., 1 nM–10 µM).

Compound purity : Validate via HPLC (>95% purity; C18 column, acetonitrile/water + 0.1% TFA) to exclude impurities affecting results .

Control experiments : Use known antagonists/inhibitors (e.g., SB-334867 for orexin receptors) to calibrate assay sensitivity .

What computational methods are recommended to predict binding modes and pharmacokinetic properties?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to identify key binding residues.
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess conformational stability .
  • ADMET prediction :
    • Lipinski’s Rule : LogP <5, molecular weight <500 Da (current compound: ~450 Da).
    • CYP450 metabolism : Screen with SwissADME to identify potential hepatotoxicity risks .

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